molecular formula C20H16N2O B10865297 1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone

1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone

Cat. No.: B10865297
M. Wt: 300.4 g/mol
InChI Key: LBSLHNOAGMURQJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone is a heterocyclic compound that contains both quinoline and quinolinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One possible route could involve the condensation of an appropriate quinoline derivative with an ethyl-substituted quinolinone under acidic or basic conditions. The reaction conditions would need to be optimized to ensure high yield and purity of the product.

Industrial Production Methods

For industrial production, the synthesis would need to be scaled up, which may involve continuous flow chemistry techniques or the use of large-scale reactors. The choice of solvents, catalysts, and purification methods would be crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or quinolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Quinolinone: Contains a carbonyl group, making it more reactive in certain conditions.

    Ethylquinoline: Similar ethyl substitution but lacks the quinolinone moiety.

Uniqueness

1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone is unique due to the combination of quinoline and quinolinone structures, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-ethyl-3-quinolin-2-ylquinolin-2-one

InChI

InChI=1S/C20H16N2O/c1-2-22-19-10-6-4-8-15(19)13-16(20(22)23)18-12-11-14-7-3-5-9-17(14)21-18/h3-13H,2H2,1H3

InChI Key

LBSLHNOAGMURQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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